molecular formula C13H14N2S2 B14886882 benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate

benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate

Cat. No.: B14886882
M. Wt: 262.4 g/mol
InChI Key: YLDJCZQMZKYRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate typically involves the reaction of benzyl chloride with 3,5-dimethyl-1H-pyrazole-1-carbodithioic acid . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2S2

Molecular Weight

262.4 g/mol

IUPAC Name

benzyl 3,5-dimethylpyrazole-1-carbodithioate

InChI

InChI=1S/C13H14N2S2/c1-10-8-11(2)15(14-10)13(16)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI Key

YLDJCZQMZKYRRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=S)SCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.